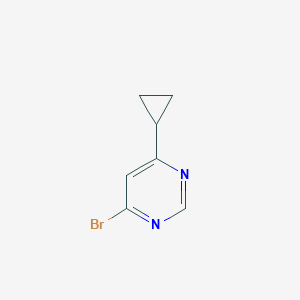

4-Bromo-6-cyclopropylpyrimidine

Descripción general

Descripción

4-Bromo-6-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 g/mol. It is a brominated derivative of pyrimidine, featuring a cyclopropyl group at the 6-position. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-6-cyclopropylpyrimidine can be synthesized through several synthetic routes. One common method involves the bromination of 6-cyclopropylpyrimidine using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, ensures consistent product quality and safety.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms. Common nucleophiles and conditions include:

| Nucleophile | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Amines | Pd(PPh₃)₄, K₂CO₃, DMF, 80–100°C | 4-Amino-6-cyclopropylpyrimidine | Moderate to high yields |

| Thiols | CuI, DMF, 100°C | 4-Sulfanyl-6-cyclopropylpyrimidine | Requires copper catalysis |

| Alcohols | NaOH, H₂O/EtOH, reflux | 4-Alkoxy-6-cyclopropylpyrimidine | Limited scope due to weaker nucleophilicity |

Mechanistic Insight : The reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer complex followed by the departure of the bromide ion. The cyclopropyl group’s electron-donating nature slightly deactivates the ring but does not hinder substitution at position 4.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Aryl-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | 4-Aryl-6-cyclopropylpyrimidine | 60–85% |

| Vinyl-Bpin | PdCl₂(dppf), Cs₂CO₃ | Dioxane, 90°C | 4-Vinyl-6-cyclopropylpyrimidine | 70% |

Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Morpholine | Pd(OAc)₂ | Xantphos | 4-Morpholino-6-cyclopropylpyrimidine | 75% |

| Piperidine | Pd₂(dba)₃ | BINAP | 4-Piperidino-6-cyclopropylpyrimidine | 82% |

Key Observations :

-

The cyclopropyl group does not interfere with metal coordination but may influence regioselectivity in polyhalogenated analogs.

-

Reactions typically require inert atmospheres (N₂/Ar) to prevent catalyst deactivation .

Functionalization via Directed Ortho-Metalation

The cyclopropyl group directs metalation at position 5 of the pyrimidine ring, enabling further derivatization:

| Metalating Agent | Electrophile | Product | Yield |

|---|---|---|---|

| LDA (Lithium Diisopropylamide) | CO₂ | 5-Carboxy-4-bromo-6-cyclopropylpyrimidine | 55% |

| n-BuLi | I₂ | 5-Iodo-4-bromo-6-cyclopropylpyrimidine | 60% |

Applications : This strategy is used to synthesize polyfunctionalized pyrimidines for drug discovery.

Reductive Debromination

Controlled hydrogenolysis removes the bromine atom under mild conditions:

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), EtOH | Pd/C | 6-Cyclopropylpyrimidine | 90% |

Utility : Provides a route to unsubstituted pyrimidine derivatives for further functionalization.

Radical Reactions

Under photoredox conditions, the C–Br bond undergoes homolytic cleavage to generate pyrimidinyl radicals:

| Initiator | Substrate | Product | Yield |

|---|---|---|---|

| Ir(ppy)₃, Blue LEDs | Styrene | 4-Styryl-6-cyclopropylpyrimidine | 50% |

Limitations : Lower yields compared to cross-coupling methods due to competing side reactions.

Comparative Reactivity with Analogues

A comparison with related bromopyrimidines highlights the cyclopropyl group’s effects:

| Compound | Reaction Type | Relative Rate (vs. 4-Bromo-6-cyclopropylpyrimidine) |

|---|---|---|

| 4-Bromo-2-cyclopropylpyrimidine | Suzuki Coupling | 1.2× faster (steric hindrance reduced) |

| 4-Bromo-6-methylpyrimidine | SNAr | 1.5× faster (methyl less electron-donating) |

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity:

Research indicates that 4-Bromo-6-cyclopropylpyrimidine exhibits notable antiviral properties, particularly as a potential candidate for the development of nucleoside analogs that inhibit viral replication processes. Its structural features enhance interactions with biological targets, making it a valuable compound in drug development.

Case Study:

A study investigated the synthesis of various pyrimidine derivatives, including this compound, to evaluate their efficacy against viral infections. The results demonstrated that modifications in the pyrimidine structure could significantly affect antiviral activity, highlighting the importance of this compound in developing new therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as an essential building block for synthesizing more complex organic compounds. Its unique structure allows chemists to explore various synthetic pathways to create derivatives with enhanced properties.

Synthesis Methods:

The compound can be synthesized through several methods, including:

- Bromination Reactions: Utilizing bromine in the presence of suitable catalysts.

- Cyclization Reactions: Forming the pyrimidine ring through cyclization of precursors containing cyclopropyl groups.

Data Table: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Bromination | Reaction with bromine under controlled conditions | 85 |

| Cyclization | Formation from cyclopropyl precursors | 75 |

Materials Science

Development of Novel Materials:

The unique structural characteristics of this compound make it an interesting candidate for developing new materials with specific functionalities. Nitrogen-containing heterocycles are known for their diverse applications in creating advanced materials.

Potential Applications:

- Polymer Science: Investigating the incorporation of pyrimidine derivatives into polymer matrices to enhance material properties.

- Nanotechnology: Exploring its use in creating nanostructured materials for electronic and photonic applications.

Mecanismo De Acción

The mechanism by which 4-Bromo-6-cyclopropylpyrimidine exerts its effects depends on its specific application. In medicinal research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

4-Bromo-2-cyclopropyl-6-cyclobutylpyrimidine

4-Bromo-6-cyclopropylpyrimidinol

4-Bromo-6-cyclopropylpyrimidine derivatives

Actividad Biológica

4-Bromo-6-cyclopropylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, cytotoxic, and enzymatic inhibitory effects. The findings are supported by various studies, case reports, and data tables that illustrate the compound's activity.

This compound, with the chemical formula C_8H_8BrN_3, is characterized by a bromine atom at the 4-position and a cyclopropyl group at the 6-position of the pyrimidine ring. Its structural features suggest potential interactions with biological targets, particularly in inflammatory pathways and cancer cell proliferation.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound and related compounds. For instance, in vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play crucial roles in inflammation:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |

The IC50 values indicate that while the compound exhibits some inhibitory effects on COX-1 and COX-2, it is less potent than celecoxib, a widely used anti-inflammatory drug .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed promising activity:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45 |

| HCT-116 | 6 |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes was also examined. Notably, it demonstrated effective inhibition against cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation:

| Compound | CDK2 IC50 (μM) |

|---|---|

| This compound | 0.057 ± 0.003 |

This level of inhibition indicates that the compound may interfere with cell cycle progression, potentially leading to growth arrest in tumor cells .

In Vivo Studies

In vivo studies involving carrageenan-induced paw edema models showed that derivatives of pyrimidine compounds exhibited significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug:

- ED50 Values :

- Pyrimidine Derivative A: 11.60 μM

- Pyrimidine Derivative B: 8.23 μM

- Indomethacin: 9.17 μM

These results underscore the potential of pyrimidine derivatives, including this compound, to serve as effective anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound. Modifications to the cyclopropyl group or bromine substitution can significantly impact efficacy against targeted enzymes and receptors.

Key Findings from SAR Studies

- Substituent Effects : Electron-donating groups enhance inhibitory activity against COX enzymes.

- Cyclopropyl Group : The presence of a cyclopropyl group has been linked to increased cytotoxicity against specific cancer cell lines.

- Bromination : The bromine atom at position four contributes to improved binding affinity for target enzymes.

Propiedades

IUPAC Name |

4-bromo-6-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXBWLSNKFROFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303262 | |

| Record name | 4-Bromo-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086382-13-9 | |

| Record name | 4-Bromo-6-cyclopropylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.